2-Amino-5-bromobenzenethiol (CAS: 23451-95-8) is a bifunctional building block utilized extensively in the synthesis of functionalized benzothiazoles, phenothiazines, and related sulfur-nitrogen heterocycles. Featuring a reactive thiol and primary amine on a benzene ring, it readily undergoes condensation with aldehydes, carboxylic acids, or nitriles to form cyclic cores. The presence of a bromine atom at the 5-position provides a pre-installed electrophilic handle for downstream transition-metal-catalyzed cross-coupling reactions. This dual-reactivity profile makes it a highly practical raw material for the modular construction of active pharmaceutical ingredients (APIs) and advanced fluorophores where late-stage functionalization is required .
Attempting to substitute 2-amino-5-bromobenzenethiol with the unsubstituted 2-aminobenzenethiol or the chlorinated analog (2-amino-5-chlorobenzenethiol) introduces significant process inefficiencies. Unsubstituted 2-aminobenzenethiol requires post-cyclization halogenation to enable further functionalization, a step that typically suffers from poor regiocontrol and generates complex isomer mixtures. Furthermore, unsubstituted 2-aminobenzenethiol is a liquid at room temperature that rapidly oxidizes to disulfides upon air exposure, complicating storage. While 2-amino-5-chlorobenzenethiol offers a pre-installed halogen, the higher bond dissociation energy of the C-Cl bond renders it significantly less reactive in downstream palladium-catalyzed cross-couplings, often necessitating expensive biarylphosphine ligands and elevated temperatures. Procuring the 5-bromo derivative bypasses these bottlenecks, ensuring high regiochemical purity, solid-state stability, and broad compatibility with standard catalytic systems [1].
A major procurement advantage of 2-amino-5-bromobenzenethiol is its physical state. It exists as a stable solid with a melting point of 111-113 °C, whereas the baseline comparator, unsubstituted 2-aminobenzenethiol, is a liquid at room temperature (melting point 18-20 °C). Liquid aminothiols are prone to rapid auto-oxidation to disulfides when exposed to air, necessitating strict inert-atmosphere handling and storage. The solid 5-bromo derivative significantly retards this oxidative dimerization, allowing for standard ambient weighing and extending shelf-life .
| Evidence Dimension | Melting Point and Physical State |
| Target Compound Data | 111-113 °C (Solid) |
| Comparator Or Baseline | 18-20 °C (Liquid, 2-Aminobenzenethiol) |
| Quantified Difference | >90 °C increase in melting point |
| Conditions | Standard laboratory ambient conditions (1 atm, 25 °C) |
Enables precise, inert-free gravimetric dosing and significantly reduces material loss due to oxidative degradation during storage.
When utilizing the resulting benzothiazole core for late-stage functionalization, the halogen identity dictates process economics. The 5-bromo substituent readily undergoes palladium-catalyzed Suzuki and Sonogashira couplings using standard, inexpensive ligands (e.g., PPh3) at mild temperatures (60-80 °C), routinely achieving >90% yields. In contrast, substituting with 2-amino-5-chlorobenzenethiol yields a chlorinated core that typically requires temperatures >100 °C and specialized Buchwald-type ligands to overcome the ~50 kJ/mol higher bond dissociation energy of the C-Cl bond [1].
| Evidence Dimension | Cross-Coupling Activation Temperature and Yield |
| Target Compound Data | 60-80 °C, >90% yield with standard ligands (5-Bromo) |
| Comparator Or Baseline | >100 °C, <80% yield requiring specialized ligands (5-Chloro) |
| Quantified Difference | 20-40 °C reduction in processing temperature and elimination of specialty ligand costs |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura coupling conditions |
Lowers catalyst costs and energy consumption while preserving sensitive functional groups during the synthesis of complex heterocycles.
Procuring pre-functionalized 2-amino-5-bromobenzenethiol guarantees 100% regioselectivity when synthesizing 6-bromobenzothiazoles. If a manufacturer attempts to use unsubstituted 2-aminobenzenethiol to form the heterocycle followed by direct electrophilic bromination, the reaction yields a statistical mixture of 4-, 6-, and 7-bromo isomers. This lack of regiocontrol caps the isolated yield of the desired isomer at <60% and necessitates intensive, solvent-heavy column chromatography to separate the structurally similar byproducts [1].
| Evidence Dimension | Regiochemical Purity and Isolated Yield |
| Target Compound Data | 100% regioselectivity, >90% isolated yield (Pre-functionalized 5-Bromo) |
| Comparator Or Baseline | Mixed isomers, <60% isolated yield (Post-cyclization bromination of unsubstituted core) |
| Quantified Difference | >30% increase in isolated target yield and elimination of isomer separation |
| Conditions | Synthesis of 6-bromobenzothiazole derivatives |
Drastically reduces purification bottlenecks, solvent waste, and labor costs during the scale-up of pharmaceutical intermediates.
2-Amino-5-bromobenzenethiol is an effective starting material for synthesizing 2-(2-hydroxyphenyl)benzothiazole (HBT) derivatives used in advanced cellular imaging. The pre-installed bromine atom allows for highly efficient, late-stage Suzuki coupling to append PEG-phosphodiesters or radiolabeling precursors without disrupting the sensitive AIE-active core, a pathway not viable with unsubstituted analogs [1].
In medicinal chemistry, this compound serves as a regiochemically pure precursor for 3-bromophenothiazines. These brominated intermediates are essential for constructing libraries of neuroleptic and psychiatric drugs, where the bromine handle is subsequently displaced by various amine or alkyl groups via Buchwald-Hartwig amination, ensuring high-throughput library generation without isomer contamination [2].
Due to its solid state and oxidative stability compared to liquid aminothiols, 2-amino-5-bromobenzenethiol is highly suitable for automated dispensing systems in high-throughput parallel synthesis. It allows consistent stoichiometric delivery for the rapid generation of benzothiazole-based compound libraries in drug discovery workflows [3].